molecular formula C8H7BrN4 B1379995 5-(5-Bromo-2-methylphenyl)-1H-tetrazole CAS No. 1451391-30-2

5-(5-Bromo-2-methylphenyl)-1H-tetrazole

Cat. No. B1379995
CAS RN: 1451391-30-2
M. Wt: 239.07 g/mol
InChI Key: RPUZYTLWXFFEBJ-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-methylphenyl)acetic acid” is a compound that has a similar structure to the one you’re interested in . It’s used in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of related compounds often involves Suzuki cross-coupling reactions . For example, “2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl] thiophene” is prepared by performing twice Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of a related compound, “2-(5-Bromo-2-methylphenyl)acetic acid”, can be found in various databases . The structure is determined by various techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of related compounds . The Suzuki–Miyaura coupling is another common reaction used in the synthesis of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-(5-Bromo-2-methylphenyl)acetic acid”, are available in various databases . These properties include molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count .

Scientific Research Applications

Pharmaceutical Research

This compound is a potential intermediate in the synthesis of various therapeutic agents. For instance, it can be used in the manufacturing of SGLT2 inhibitors , which are a class of medications used to treat type 2 diabetes . The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, indicating its versatility in complex organic syntheses.

properties

IUPAC Name

5-(5-bromo-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZYTLWXFFEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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